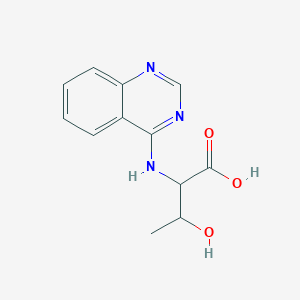

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can be represented by the SMILES stringO=C(O)C(CO)NC1=NC=NC2=CC=CC=C12 . This represents the connectivity of atoms in the molecule. Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 247.25 and its molecular formula is C12H13N3O3 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid, focusing on six unique applications:

Anti-Proliferative Activities

Compounds with the quinazolin-4-ylamino structure have been evaluated for their anti-proliferative activities against a variety of human cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, chronic myeloid leukemia, colorectal carcinoma, lung carcinoma, acute lymphoblastic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma .

Antitumor Applications

These compounds are known for their antitumor properties. They have been studied for their effectiveness in inhibiting tumor growth and providing potential treatment options for cancer patients .

Antioxidant and Anticancer Effects

Quinazolin-4-ylamino derivatives exhibit antioxidant properties that can help in preventing oxidative stress-related diseases. Additionally, they have anticancer effects that make them suitable for cancer treatment and prevention .

Antibacterial and Antifungal Properties

These compounds also possess antibacterial and antifungal properties, making them useful in the treatment of various infections caused by bacteria and fungi .

Anticonvulsant and Antihypertension Drugs

They have been used as anticonvulsant drugs to treat seizures and as antihypertension drugs to manage high blood pressure .

5-HT Receptor Ligand

Quinazolin-4-ylamino derivatives are used as ligands for the 5-hydroxytryptamine (5-HT) receptor. This application is significant in the development of drugs targeting neurological disorders .

Safety and Hazards

properties

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROFYKYFZXZFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide](/img/structure/B2916421.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2916424.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2916425.png)

![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)

![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2916433.png)